3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that features a benzodioxole moiety, an ethoxyphenyl group, and a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole to the Amino Group: This step involves the reaction of the benzodioxole derivative with an amine under basic conditions.
Formation of the Dihydropyrazinone Core: This is typically done through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.
Introduction of the Ethoxyphenyl Group: This can be achieved through a substitution reaction where the ethoxyphenyl group is introduced to the dihydropyrazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the dihydropyrazinone core.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinones.
Reduction: Reduction of the dihydropyrazinone core can yield hydropyrazinones.
Substitution: Substitution reactions can introduce various functional groups to the ethoxyphenyl ring.
Scientific Research Applications
3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its combination of a benzodioxole moiety, an ethoxyphenyl group, and a dihydropyrazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-25-16-6-4-15(5-7-16)23-10-9-21-19(20(23)24)22-12-14-3-8-17-18(11-14)27-13-26-17/h3-11H,2,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHIWYUOLRFCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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